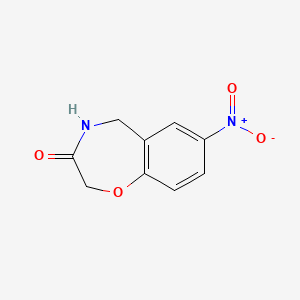![molecular formula C18H21N3O3 B5512474 N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing oxadiazole rings and cyclopropyl groups typically involves strategies such as cycloaddition reactions, Claisen-Schmidt condensation, and other methods tailored to introduce these functional groups into the desired framework. For instance, cyclohexenone derivatives, which share structural similarities with the compound , have been synthesized through reactions of substituted chalcones with ethylacetoacetate, followed by the introduction of cyclopropane carboxamide groups via specific condensation reactions (Akbari & Shah, 2019). Additionally, oxadiazole derivatives have been synthesized from acetic acid, trimethoxybenzene, and benzoyl chlorides, indicating a versatile approach to incorporating the oxadiazole moiety into complex molecules (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a cyclopropyl ring, an oxadiazole ring, and a chromane backbone. The cyclopropyl and oxadiazole groups are known for their ring strain and electron-rich nature, respectively, which can significantly influence the reactivity and stability of the molecule. The chromane structure adds to the complexity and potential for interaction with biological targets due to its resemblance to natural bioactive compounds.
Chemical Reactions and Properties
Compounds with cyclopropyl and oxadiazole groups are involved in various chemical reactions, including cycloadditions, which are pivotal in the synthesis of heterocyclic compounds. The reactivity of these groups allows for the construction of complex molecular architectures through selective bond formation. For example, the synthesis of oxadiazole derivatives often involves reactions that form the characteristic ring structure, demonstrating the group's versatility in organic synthesis (McLaughlin et al., 2016).
Aplicaciones Científicas De Investigación
Cyclopropyl Groups in Drug Design
Cyclopropyl-containing compounds are often explored for their potential in drug development due to their unique chemical stability and ability to interact with biological targets. For instance, the study on benzothiazole derivatives, including compounds with cyclopropanecarbonylamino motifs, highlights the exploration of these structures for potent antitumor agents. The derivative "2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide" showed remarkable in vivo tumor growth inhibition, indicating the cyclopropyl group's significance in medicinal chemistry (Yoshida et al., 2005).
Oxadiazole Moiety in Chemical Synthesis
Oxadiazoles, such as 1,3,4-oxadiazoles, are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis and evaluation of 1,3,4-oxadiazole derivatives provide a foundation for developing new therapeutic agents. For example, derivatives have been evaluated for their tuberculostatic activity, showcasing the potential of oxadiazole rings in addressing bacterial infections (Foks et al., 2004).
Carboxamide Functionality in Biological Activity
Carboxamides play a crucial role in drug molecules, affecting their binding affinity and pharmacokinetic profiles. Research on carboxamide derivatives, including their synthesis and biological evaluation, often focuses on identifying compounds with significant biological activities. The exploration of carbazole conjugates featuring carboxamide groups, for instance, has led to the identification of compounds with notable antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-21(9-8-16-19-17(24-20-16)12-6-7-12)18(22)14-10-13-4-2-3-5-15(13)23-11-14/h2-5,12,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYIKUPQGZSNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NOC(=N1)C2CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5512396.png)
![ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5512401.png)

![5-benzyl-1-(4-methylphenyl)-4-[(3E)-3-pentenoyl]-2-piperazinone](/img/structure/B5512415.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)
![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)

